molecular formula C29H24I2N2O2 B15019472 2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)

2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)

Cat. No.: B15019472
M. Wt: 686.3 g/mol
InChI Key: QKCNTHCUJROOGX-UHFFFAOYSA-N
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Description

2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, imine, and iodine substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of functional group transformations, including iodination, methylation, and imine formation. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving iodine and imine groups.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Applications in materials science and as a precursor for functional materials.

Mechanism of Action

The mechanism by which 2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL exerts its effects depends on its interactions with molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL
  • **2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL

Uniqueness

The uniqueness of 2-[(E)-{[4-({4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-IODO-4-METHYLPHENOL lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C29H24I2N2O2

Molecular Weight

686.3 g/mol

IUPAC Name

2-[[4-[[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C29H24I2N2O2/c1-18-11-22(28(34)26(30)13-18)16-32-24-7-3-20(4-8-24)15-21-5-9-25(10-6-21)33-17-23-12-19(2)14-27(31)29(23)35/h3-14,16-17,34-35H,15H2,1-2H3

InChI Key

QKCNTHCUJROOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O

Origin of Product

United States

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